![molecular formula C14H21NO2 B7595775 N-[(3-methoxyphenyl)methyl]oxepan-4-amine](/img/structure/B7595775.png)
N-[(3-methoxyphenyl)methyl]oxepan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-methoxyphenyl)methyl]oxepan-4-amine, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]oxepan-4-amine involves the inhibition of N-[(3-methoxyphenyl)methyl]oxepan-4-amine activity by binding to its ATP-binding site. This results in the activation of various downstream signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in regulating cell growth and differentiation.
Biochemical and Physiological Effects
N-[(3-methoxyphenyl)methyl]oxepan-4-amine has been found to have various biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been found to promote neuroprotection by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[(3-methoxyphenyl)methyl]oxepan-4-amine in lab experiments is its high specificity towards N-[(3-methoxyphenyl)methyl]oxepan-4-amine, which reduces the risk of off-target effects. However, one of the limitations is its poor solubility in water, which can affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research on N-[(3-methoxyphenyl)methyl]oxepan-4-amine. One of the areas of interest is its potential use in the treatment of Alzheimer's disease, as it has been found to reduce the accumulation of amyloid-beta plaques in the brain. Another area of interest is its use as a chemotherapeutic agent in cancer treatment, as it has been found to induce apoptosis in various cancer cell lines. Additionally, further research is needed to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and bioavailability in vivo.
Conclusion
In conclusion, N-[(3-methoxyphenyl)methyl]oxepan-4-amine is a promising chemical compound with potential therapeutic applications in various diseases. Its inhibition of N-[(3-methoxyphenyl)methyl]oxepan-4-amine activity has been found to have various biochemical and physiological effects on cells and tissues. Further research is needed to explore its full potential and optimize its pharmacological properties.
Synthesis Methods
The synthesis of N-[(3-methoxyphenyl)methyl]oxepan-4-amine involves the reaction of 3-methoxybenzyl bromide with 4-hydroxyoxepane in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]oxepan-4-amine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. It has been found to inhibit the activity of glycogen synthase kinase-3 (N-[(3-methoxyphenyl)methyl]oxepan-4-amine), which plays a crucial role in regulating various cellular processes such as cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]oxepan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-14-6-2-4-12(10-14)11-15-13-5-3-8-17-9-7-13/h2,4,6,10,13,15H,3,5,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACAUYDSLFRYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2CCCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methoxyphenyl)methyl]oxepan-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


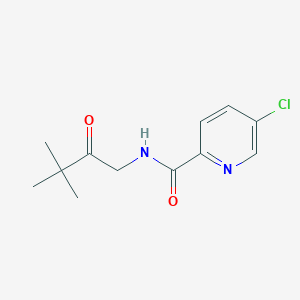
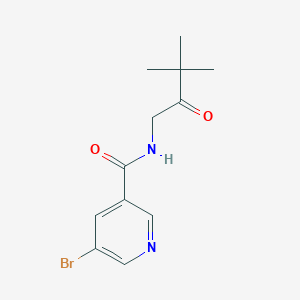
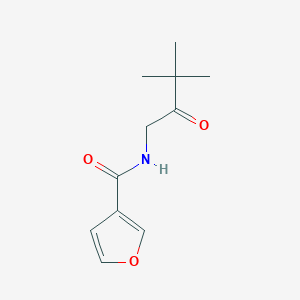

![3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7595732.png)

![3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7595744.png)

![3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide](/img/structure/B7595757.png)
![N-[[3-(methoxymethyl)phenyl]methyl]oxepan-4-amine](/img/structure/B7595762.png)
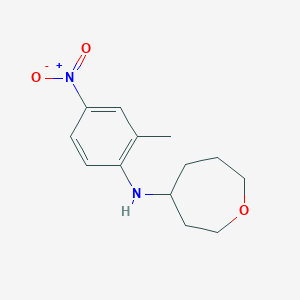
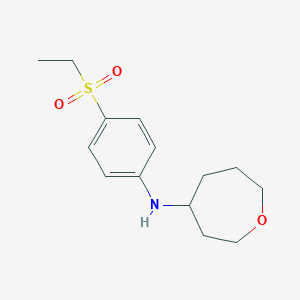
![N-[(2-methylphenyl)methyl]oxepan-4-amine](/img/structure/B7595779.png)